molecular formula C23H28N2O4 B3263714 (S)-2-FmocNH-6-(dimethylamino)hexanoic acid CAS No. 378802-00-7

(S)-2-FmocNH-6-(dimethylamino)hexanoic acid

Cat. No.: B3263714
CAS No.: 378802-00-7
M. Wt: 396.5 g/mol
InChI Key: DCFIJZOUZZCQOO-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Materials Science

Non-canonical amino acids are invaluable in chemical biology for several reasons. They can be incorporated into peptides and proteins to introduce new chemical handles for bioconjugation, allowing for the attachment of fluorescent probes, drugs, or other moieties. Furthermore, they serve as probes to investigate enzyme mechanisms, protein-protein interactions, and the roles of post-translational modifications. For instance, analogs of modified amino acids, such as phosphorylated or acetylated residues, have been instrumental in deciphering the complex language of cellular signaling. The introduction of non-canonical residues can also enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation, improving their conformational stability, and modulating their binding affinity and selectivity for biological targets.

In materials science, non-canonical amino acids are being explored for the creation of novel polymers and biomaterials. The diverse functionalities offered by these building blocks allow for the design of materials with specific physical, chemical, and biological properties. For example, the incorporation of non-canonical amino acids can influence the self-assembly of peptides and proteins into well-defined nanostructures, such as fibrils, tubes, and spheres. These materials have potential applications in drug delivery, tissue engineering, and biocatalysis.

Overview of Fmoc Protecting Group Strategy in Amino Acid Derivative Synthesis

The synthesis of peptides and other amino acid-based molecules is a complex undertaking that requires the precise and sequential formation of amide bonds. To achieve this, the reactive amino and carboxyl groups, as well as any reactive side chains, must be temporarily blocked or "protected" to prevent unwanted side reactions. The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).

The Fmoc group is an amine-protecting group that is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality allows for the selective deprotection of the N-terminal amino group of a growing peptide chain, enabling the coupling of the next Fmoc-protected amino acid. The side chains of the amino acids are typically protected with acid-labile groups, which remain intact during the base-mediated Fmoc removal steps and are only cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). This strategy offers a robust and versatile method for the synthesis of complex peptides and other amino acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFIJZOUZZCQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for S 2 Fmocnh 6 Dimethylamino Hexanoic Acid

Stereoselective Synthetic Routes

The synthesis of (S)-2-FmocNH-6-(dimethylamino)hexanoic acid necessitates precise control over the stereochemistry at the alpha-carbon to ensure the production of the desired (S)-enantiomer. The primary and most direct approach to achieve this is to start from the naturally occurring L-lysine, which already possesses the correct (S)-configuration.

Chiral Synthesis Approaches

The most prevalent chiral synthesis approach for this compound involves a two-step process starting from L-lysine:

Nα-Fmoc Protection: The alpha-amino group of L-lysine is selectively protected with the Fmoc group. This is a standard procedure in peptide chemistry, typically carried out by reacting L-lysine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent under basic conditions. The epsilon-amino group is often transiently protected or the reaction conditions are controlled to favor the formation of the Nα-protected product.

Nε,Nε-Dimethylation: The epsilon-amino group of the resulting Nα-Fmoc-L-lysine is then dimethylated. A common and efficient method for this transformation is reductive amination, often referred to as the Eschweiler-Clarke reaction. wikipedia.org This reaction involves treating the Nα-Fmoc-L-lysine with an excess of formaldehyde (B43269) and a reducing agent, typically formic acid. wikipedia.org

An alternative, though less direct, chiral synthesis could involve the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent, followed by transformations to introduce the dimethylamino group on the side chain. However, starting from the readily available and enantiomerically pure L-lysine is generally more efficient.

Enantiomeric Control and Optical Purity in Synthesis

Maintaining the enantiomeric integrity of the starting L-lysine is paramount throughout the synthesis. The conditions for both the Nα-Fmoc protection and the subsequent Nε,Nε-dimethylation are generally mild and are not known to cause racemization at the alpha-carbon.

The Eschweiler-Clarke reaction, in particular, is well-regarded for its ability to methylate amines without affecting existing chiral centers. wikipedia.org The optical purity of the final product, this compound, is critical for its application in peptide synthesis, as the presence of the (R)-enantiomer could lead to the formation of diastereomeric peptides with altered biological activities.

The enantiomeric excess (ee) of the final compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com This analytical technique separates the (S)- and (R)-enantiomers, allowing for their quantification and the confirmation of the product's high optical purity, which is typically expected to be greater than 99% ee for use in peptide synthesis. phenomenex.com

Protecting Group Strategies: Focus on Fmoc Chemistry

The choice of protecting groups is a cornerstone of peptide synthesis, and the strategy for this compound is centered around the use of the Fmoc group for the alpha-amino function.

The Fmoc (9-fluorenylmethoxycarbonyl) group is an acid-stable protecting group that is readily cleaved under mildly basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). escholarship.org This orthogonality to acid-labile side-chain protecting groups (such as Boc, tBu, Trt) is the foundation of modern solid-phase peptide synthesis (SPPS).

In the synthesis of this compound, the Fmoc group is introduced at the Nα-position of L-lysine. This protection serves two primary purposes:

It prevents the alpha-amino group from reacting during the subsequent Nε,Nε-dimethylation step.

It renders the final product ready for direct use in Fmoc-based solid-phase peptide synthesis.

The dimethylated epsilon-amino group does not typically require a protecting group for subsequent use in peptide synthesis. Its basicity is lower than that of a primary amine, and it is generally not reactive under standard peptide coupling conditions. However, it is noteworthy that the basic nature of the dimethylamino side chain can potentially lead to premature Fmoc deprotection during prolonged synthesis cycles in SPPS. peptide.com To mitigate this, coupling of the subsequent amino acid can be performed using slightly acidic conditions, for example, with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), which protonates the side-chain amine and prevents it from cleaving the Fmoc group. peptide.com

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound primarily focuses on the Nε,Nε-dimethylation step, as the Nα-Fmoc protection is a well-established and high-yielding reaction.

For the reductive amination (Eschweiler-Clarke reaction) of Nα-Fmoc-L-lysine, several parameters can be adjusted to maximize the yield and purity of the desired N,N-dimethylated product.

ParameterConditionRationale
Methylating Agent Formaldehyde (aqueous or paraformaldehyde)Provides the methyl group source.
Reducing Agent Formic acidActs as a hydride donor to reduce the intermediate imine.
Stoichiometry Excess formaldehyde and formic acidDrives the reaction to completion, ensuring full dimethylation.
Temperature Typically elevated (near boiling)Increases the reaction rate.
Solvent Often performed in an aqueous solution or neatThe reagents themselves can sometimes act as the solvent.
pH Control The reaction is self-regulating due to the presence of formic acid.Maintains conditions suitable for imine formation and reduction.

Alternative reducing agents to formic acid, such as sodium cyanoborohydride (NaBH₃CN), can also be employed for reductive amination. These reagents often allow for milder reaction conditions.

The yield for the two-step synthesis from L-lysine is generally good, with the Nα-Fmoc protection step typically proceeding in high yield. The subsequent reductive methylation is also efficient, but optimization is key to minimizing any potential side reactions and ensuring complete conversion to the dimethylated product.

Scalability Considerations for Laboratory and Research Applications

For laboratory and research-scale applications, the synthesis of this compound is readily scalable. The starting materials, L-lysine, Fmoc-OSu, formaldehyde, and formic acid, are all commercially available and relatively inexpensive.

When scaling up the synthesis, several factors need to be considered:

Reaction Vessels: The reaction can be performed in standard laboratory glassware. For larger scales, appropriate reactor vessels with good temperature control and stirring are necessary.

Exothermic Reactions: The addition of reagents, particularly in the reductive amination step, may be exothermic and require controlled addition and cooling to maintain the desired reaction temperature.

Work-up and Purification: On a larger scale, the purification of the final product may require techniques such as crystallization or large-scale column chromatography to ensure high purity.

Safety: Formaldehyde and formic acid are corrosive and have associated health risks. Appropriate personal protective equipment and a well-ventilated fume hood are essential, especially when working with larger quantities.

An in-depth analysis of this compound reveals its significant utility in peptide synthesis and the development of advanced macromolecular conjugates. This non-proteinogenic amino acid, a derivative of lysine (B10760008), features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amine and a tertiary dimethylamino group on the side chain. This unique structure provides a versatile platform for creating modified peptides and sophisticated bioconjugates, particularly those designed for pH-responsive applications.

Applications and Research Findings

Role in Chemical Biology

The primary application of this compound in chemical biology is as a building block for the synthesis of peptides containing Nε,Nε-dimethyllysine residues. This is particularly significant in the study of histone post-translational modifications. Histone proteins are subject to a variety of modifications, including the methylation of lysine (B10760008) residues, which plays a crucial role in regulating gene expression and chromatin structure.

By incorporating Nε,Nε-dimethyllysine into synthetic histone peptides, researchers can investigate the specific roles of this modification in recruiting "reader" proteins that recognize and bind to methylated histones, thereby influencing downstream biological processes. acs.org These synthetic peptides are instrumental in biochemical and biophysical studies aimed at elucidating the mechanisms of epigenetic regulation.

Furthermore, peptides containing N,N-dimethyllysine have been shown to exhibit interesting properties in other biological contexts. For example, an alpha-helical peptide containing N,N-dimethyllysine residues was found to bind with high affinity and specificity to a specific viral RNA structure, highlighting the potential of this modification to influence nucleic acid recognition. nih.gov

Applications in Materials Science

Currently, there is limited specific information available in the scientific literature regarding the application of this compound or polymers derived from it in the field of materials science. While non-canonical amino acids, in general, are being explored for the development of novel biomaterials, the research focus for this particular compound appears to be predominantly in the realm of chemical biology and peptide chemistry. The permanent positive charge on the dimethylated amine under physiological conditions could potentially be exploited in the design of materials with specific electrostatic properties, but this remains an area for future investigation.

Conclusion

(S)-2-FmocNH-6-(dimethylamino)hexanoic acid is a valuable synthetic building block that provides a convenient means to introduce Nε,Nε-dimethyllysine into peptides. Its primary significance lies in the field of chemical biology, where it serves as a crucial tool for studying the role of lysine (B10760008) methylation in histone function and other biological processes. While its application in materials science is not yet well-established, the unique properties of this modified amino acid may inspire future research into the development of novel functional materials. The continued availability and utility of such specialized chemical tools are essential for advancing our understanding of complex biological systems and for the design of new therapeutic and technological innovations.

Supramolecular Chemistry and Self Assembly of S 2 Fmocnh 6 Dimethylamino Hexanoic Acid and Its Derivatives

Principles of Fmoc-Driven Self-Assembly

The self-assembly of Fmoc-amino acids into ordered supramolecular architectures is primarily driven by a combination of non-covalent interactions. The bulky, aromatic Fmoc group is the key driver of this process. The principal interactions at play are:

π-π Stacking: The fluorenyl rings of the Fmoc groups have a strong propensity to stack on top of one another, a phenomenon driven by favorable aromatic interactions. This stacking is a major contributor to the stabilization of the resulting nanostructures.

Hydrogen Bonding: The amide and carboxylic acid functionalities inherent to the amino acid structure participate in hydrogen bonding. These interactions create a network that provides directionality and stability to the self-assembled structures, often leading to the formation of β-sheet-like arrangements.

The interplay of these forces dictates the final morphology of the self-assembled structures. The process is typically initiated by a change in environmental conditions, such as a shift in pH or a change in solvent composition, which triggers the association of the Fmoc-amino acid monomers.

Influence of the Dimethylaminohexanoic Acid Side Chain on Self-Assembly Characteristics

The side chain of the amino acid plays a crucial role in modulating the self-assembly process directed by the Fmoc group. In the case of (S)-2-FmocNH-6-(dimethylamino)hexanoic acid, the side chain possesses several key features that influence its supramolecular behavior:

Flexibility: The hexanoic acid portion of the side chain provides significant conformational flexibility, which can influence the packing of the molecules within the supramolecular assembly.

pH-Responsiveness: The tertiary amine of the dimethylamino group has a pKa value that allows it to be protonated or deprotonated in response to changes in the pH of the surrounding medium. This change in charge state can dramatically alter the electrostatic interactions within the assembly, providing a mechanism for external control over the self-assembly process.

The presence of the dimethylamino group can lead to electrostatic repulsion when protonated at acidic pH, which may hinder or alter the aggregation process. Conversely, at neutral or basic pH, the uncharged amine can participate in hydrogen bonding or other polar interactions. This tunable charge allows for a greater degree of control over the self-assembly compared to Fmoc-amino acids with non-ionizable side chains.

Formation of Nanostructures and Supramolecular Gels

The self-assembly of Fmoc-amino acids, including derivatives of lysine (B10760008), can lead to a variety of well-defined nanostructures. While specific studies on this compound are limited, the behavior of analogous Fmoc-lysine derivatives suggests the formation of:

Nanofibers and Nanotubes: The directional nature of hydrogen bonding and the stacking of Fmoc groups often lead to the formation of elongated, one-dimensional structures such as nanofibers and nanotubes. These can entangle to form a three-dimensional network.

Supramolecular Gels: At sufficiently high concentrations, the network of nanofibers can immobilize the solvent, resulting in the formation of a supramolecular gel. These gels are of interest for various applications due to their high water content and biocompatibility. The properties of these gels, such as their stiffness and stability, are directly related to the density and interconnectivity of the nanofiber network.

The table below summarizes the types of nanostructures observed for various Fmoc-amino acids, providing an indication of the potential structures formed by this compound.

Fmoc-Amino Acid DerivativeObserved NanostructuresReference Compound for Analogy
Fmoc-PhenylalanineNanofibers, Nanotubes, HydrogelsYes
Fmoc-TyrosineNanofibers, HydrogelsYes
Di-Fmoc-LysineNanofibers, Ambidextrous GelsYes

Tunable Self-Assembly Through External Stimuli (e.g., pH, Solvent Polarity)

A key feature of the self-assembly of this compound is its responsiveness to external stimuli, which allows for dynamic control over the formation and dissociation of the supramolecular structures.

pH: As previously mentioned, the dimethylamino group in the side chain is pH-responsive. At a pH below its pKa, the amine is protonated, leading to a positive charge. This can introduce electrostatic repulsion that may prevent or alter the self-assembly process. Conversely, increasing the pH above the pKa deprotonates the amine, neutralizing the charge and favoring aggregation. This pH-triggered "on-off" switch for self-assembly is a hallmark of this type of molecule. For instance, hydrogelation of Fmoc-lysine derivatives can be triggered by a pH switch. nih.gov

Solvent Polarity: The polarity of the solvent significantly impacts the hydrophobic and π-π stacking interactions that drive self-assembly. In highly polar solvents like water, hydrophobic interactions are strong, promoting aggregation. The addition of less polar organic co-solvents can weaken these interactions, potentially leading to the disassembly of the nanostructures or the formation of different morphologies. researchgate.netrsc.orgnih.gov The gelation of Fmoc-lysine derivatives has been shown to be influenced by the solvent composition. nih.gov

The table below illustrates the effect of different stimuli on the self-assembly of Fmoc-amino acid derivatives.

StimulusEffect on Self-AssemblyConsequence for this compound
Decrease in pH Protonation of dimethylamino group, increased electrostatic repulsionPotential for disassembly of nanostructures or inhibition of gelation
Increase in pH Deprotonation of dimethylamino group, reduced electrostatic repulsionPromotion of self-assembly and potential for gel formation
Increase in Solvent Polarity Enhancement of hydrophobic interactionsFavoring of aggregation and nanostructure formation
Decrease in Solvent Polarity Weakening of hydrophobic interactionsPotential for disassembly or morphological transitions of nanostructures

Research Applications and Functional Materials Development

Applications in Peptide and Protein Engineering as Research Tools

This modified amino acid has proven instrumental in the development of specialized peptides for various in vitro investigations, from creating fluorescent probes to engineering peptides with enhanced stability and function.

The synthesis of fluorescently labeled peptides is a cornerstone of modern biochemical and cellular research, allowing for the visualization and quantification of molecular interactions. beilstein-journals.orgnih.govbachem.com The integration of fluorophores into peptide sequences enables the creation of probes for a multitude of in vitro assays. beilstein-journals.orgnih.gov These probes are essential for studying protein binding, enzyme activity, and cellular uptake in non-clinical research models. nih.govnih.gov

One powerful technique that leverages fluorescently labeled peptides is Förster Resonance Energy Transfer (FRET). nih.govnih.gov FRET-based probes, which contain a donor and an acceptor fluorophore, allow for the real-time monitoring of conformational changes in peptides and proteins, as well as their interactions with other molecules. nih.govnih.govpeptide.com The design of such probes often requires the strategic placement of fluorophores, which can be facilitated by the use of modified amino acids that serve as attachment points without disrupting the peptide's primary function. peptide.com While the dimethylamino group on the hexanoic acid side chain of (S)-2-FmocNH-6-(dimethylamino)hexanoic acid could potentially be utilized as an attachment site for certain environmentally sensitive dyes, the primary application of Fmoc-protected amino acids in this context is as building blocks during solid-phase peptide synthesis (SPPS). bachem.com

Table 1: Common Fluorophores Used in Peptide Labeling

Fluorophore Excitation (nm) Emission (nm) Applications
Fluorescein (FITC/FAM) ~495 ~520 General labeling, microscopy, flow cytometry
Rhodamine (TAMRA) ~555 ~580 FRET acceptor, polarization assays

This table is interactive. Click on the headers to sort the data.

Furthermore, modifications to the peptide backbone and side chains can influence the peptide's conformation and, consequently, its biological activity. mdpi.com The flexible six-carbon chain of the hexanoic acid derivative can act as a spacer, potentially optimizing the presentation of bioactive motifs within the peptide. The terminal dimethylamino group can also influence the local charge and hydrophobicity of the peptide, which may be critical for its interaction with target molecules in in vitro systems.

Peptides that mimic the binding interfaces of proteins are invaluable tools for studying protein-protein interactions (PPIs). By incorporating modified amino acids like this compound, researchers can create more stable and specific peptide-based probes to investigate these interactions in vitro. nih.govnih.gov These probes can be used in a variety of assays, such as pull-down experiments and surface plasmon resonance, to identify and characterize binding partners.

In the study of enzyme mechanisms, synthetic peptides serve as substrates or inhibitors. americanpeptidesociety.org The introduction of non-standard amino acids can help to probe the specificity of an enzyme's active site or to develop potent and selective inhibitors. nih.govnih.gov For instance, a peptide containing this compound could be synthesized to investigate how an enzyme's activity is affected by alterations in the substrate's side chain length, charge, and steric bulk. americanpeptidesociety.org

Integration into Advanced Functional Materials

The self-assembly properties of Fmoc-amino acids and their derivatives are being harnessed to create novel biomaterials and diagnostic tools. rsc.org

The Fmoc group, with its planar aromatic structure, has a strong tendency to drive the self-assembly of peptides into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. rsc.orgnih.govnih.gov These self-assembled materials are a form of "soft matter" and are of great interest for applications in tissue engineering and as matrices for 3D cell culture. mdpi.comchemrxiv.orgrsc.org The properties of these biomaterials can be tuned by the sequence of the peptide and the nature of the amino acid side chains. rsc.orgnih.gov

Table 2: Examples of Self-Assembling Fmoc-Peptide Systems

Fmoc-Peptide Self-Assembled Structure Potential Application
Fmoc-Diphenylalanine (Fmoc-FF) Nanotubes, Hydrogels 3D Cell Culture, Drug Delivery
Fmoc-Arginine-Glycine-Aspartate (Fmoc-RGD) Nanofibers, Hydrogels Cell-Adhesive Biomaterials

This table is interactive. Click on the headers to sort the data.

Peptide-based biosensors are being developed for the detection of a wide range of analytes, from metal ions to disease biomarkers. mdpi.comnih.govmdpi.com These sensors often rely on a specific recognition event between the peptide and the target molecule, which is then translated into a detectable signal, such as a change in fluorescence or an electrical current. nih.gov

The functionalization of peptides with unique chemical moieties is key to the design of novel biosensors. While there are no specific examples in the current literature detailing the use of this compound in biosensors, its dimethylamino group could theoretically be exploited for its pH-responsive properties or as an anchoring point for signal-generating molecules. The integration of such functionalized peptides into materials could lead to the development of new non-clinical diagnostic platforms.

Drug Delivery Systems (as components or carriers)

The incorporation of this compound into drug delivery systems is an area of significant potential, primarily leveraging the self-assembly properties common to Fmoc-protected amino acids and the pH-responsive nature of its tertiary amine. Fmoc-protected amino acids are well-known for their ability to self-assemble into nanostructured fibrous hydrogels under physiological conditions. researchgate.netnih.gov This self-assembly is driven by a combination of π-stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. nih.gov

These hydrogels can serve as biocompatible scaffolds for encapsulating and facilitating the controlled release of therapeutic agents. researchgate.netnih.gov The presence of the dimethylamino group on the hexanoic acid side chain of the target molecule could introduce an additional layer of control. In a physiological environment (pH ~7.4), this tertiary amine group would be partially or fully protonated, imparting a positive charge. This charge can be exploited for several purposes:

Electrostatic Encapsulation: The positive charge can facilitate the loading of negatively charged drug molecules, such as nucleic acids (siRNA, mRNA) or certain small-molecule drugs, through electrostatic interactions.

pH-Responsive Release: In tumor microenvironments, which are often slightly more acidic than healthy tissue, the protonation state of the dimethylamino group would shift. This change in charge could potentially alter the hydrogel's structure, triggering the release of the encapsulated drug in a targeted manner.

Enhanced Cellular Uptake: The positive charge could promote interaction with negatively charged cell membranes, potentially enhancing the cellular uptake of the drug delivery vehicle.

Peptide-based drug delivery systems, in general, offer advantages such as biocompatibility, high drug loading capacity, and the potential for specific targeting. nih.gov The use of building blocks like this compound allows for the precise tuning of the chemical and physical properties of these delivery systems.

Feature of this compoundPotential Role in Drug Delivery SystemsRelevant Principles
Fmoc Group Drives self-assembly into hydrogel nanostructures for drug encapsulation.π-stacking, Hydrophobic interactions
Dimethylamino Group Provides pH-responsiveness for targeted drug release and positive charge for electrostatic drug loading and cell interaction.pH-dependent protonation, Electrostatic interactions
Carboxylic Acid & Amine Backbone Allows for incorporation into peptide chains via standard solid-phase peptide synthesis (SPPS).Amide bond formation

Other Materials Science Applications (e.g., surface functionalization)

Beyond drug delivery, the distinct functional groups of this compound make it a candidate for the surface functionalization of various materials, aiming to impart specific chemical or physical properties. researchgate.netmdpi.com Surface modification is a critical strategy for enhancing the performance of materials in applications ranging from biomedical implants to electronics. mdpi.com

The molecule can be anchored to a surface through several mechanisms. The carboxylic acid group can form covalent bonds (e.g., esters, amides) with surfaces containing hydroxyl or amine groups. Conversely, the terminal dimethylamino group can be used for attachment or can provide a specific functionality to the modified surface. After attachment, the Fmoc group can be removed under mild basic conditions, exposing a primary amine that is available for further chemical modification. altabioscience.com

Potential applications in materials science include:

Creating Biocompatible Surfaces: Immobilizing this amino acid derivative on the surface of a medical implant could alter its surface chemistry to improve biocompatibility and reduce non-specific protein adsorption.

Developing "Smart" Surfaces: The pH-responsive dimethylamino group could be used to create surfaces that change their properties (e.g., wettability, charge) in response to environmental pH changes.

Anchoring Biomolecules: The primary amine (after Fmoc removal) can serve as a covalent attachment point for various biomolecules, such as enzymes or antibodies, to create biosensors or bioactive materials. nbinno.com

Functional GroupPotential Role in Surface Functionalization
Carboxylic Acid Covalent attachment to hydroxylated or aminated surfaces.
Dimethylamino Group Provides a basic, pH-responsive site on the surface; can act as an anchor point.
Fmoc-protected Amine Provides a latent primary amine that can be deprotected for subsequent, orthogonal surface chemistry.

Electrochemical Properties and Applications of Amine-Functionalized Materials

The presence of the electrochemically active tertiary dimethylamino group suggests that materials incorporating this compound could exhibit interesting electrochemical properties.

Electrochemical Behavior of Derivatives in Functional Materials

The dimethylamino group can undergo oxidation electrochemically. The oxidation of tertiary amines typically proceeds via the removal of an electron to form a radical cation, which can then participate in further reactions. This process is influenced by the electrode material, the solvent, and the pH of the electrolyte. The ability to electrochemically oxidize the amine moiety means that it can act as a redox-active center when incorporated into a larger material, such as a polymer film or a self-assembled monolayer on an electrode surface.

Studies on other aliphatic amines have shown they can be electrochemically grafted onto electrode surfaces, forming stable monolayers that alter the electrode's properties. researchgate.net The electrochemical behavior of materials functionalized with this compound would likely be characterized by a distinct oxidation wave in cyclic voltammetry, corresponding to the oxidation of the tertiary amine. The potential at which this oxidation occurs could be modulated by the local chemical environment.

Applications in Energy Storage or Sensing (Material-focused)

The redox activity of the amine group opens up possibilities for applications in electrochemical energy storage and sensing. Amine-functionalized materials are being explored for various electrochemical applications. rsc.org

Electrochemical Sensing: An electrode modified with this compound could be used to sense analytes that interact with the amine group. For instance, changes in the local pH could be detected by monitoring shifts in the oxidation potential of the amine. Furthermore, if the amine's redox behavior is altered upon binding a specific target molecule, it could form the basis of a selective electrochemical sensor. Metal-organic frameworks (MOFs) and other porous materials are often used in sensor construction due to their high surface area and tunable functionality, representing a potential platform for incorporating this molecule. mdpi.com

Energy Storage: Materials with accessible redox-active groups are key components of supercapacitors and batteries. Polymers or other scaffolds functionalized with a high density of the dimethylaminohexanoic acid moiety could potentially be used as electrode materials. The reversible oxidation and reduction of the amine groups could contribute to the material's charge storage capacity. The performance of such materials in energy storage devices would depend on factors like conductivity, stability to repeated cycling, and ion transport kinetics. researchgate.net

Potential ApplicationRole of the Dimethylamino GroupKey Principles
Electrochemical Sensing Acts as the redox-active signal transducer. Its electrochemical signal can be modulated by pH or binding events.Voltammetry, Amperometry
Energy Storage Functions as a redox center for faradaic charge storage (pseudocapacitance).Reversible redox reactions

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and aggregation behavior of complex molecules like Fmoc-Lys(Me2)-OH. These techniques simulate the movement of atoms and molecules over time, governed by a set of classical mechanics equations known as a force field.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For (S)-2-FmocNH-6-(dimethylamino)hexanoic acid, a conformational analysis would focus on several key rotatable bonds:

The hexanoic acid side chain: The six-carbon chain provides significant flexibility. Simulations would explore the various gauche and anti conformations of the C-C bonds, determining whether the chain exists in an extended or a more compact, folded state.

The C-N bond of the dimethylamino group: The orientation of the dimethylamino group at the terminus of the side chain influences its accessibility for intermolecular interactions.

Molecular mechanics calculations would be used to calculate the potential energy of thousands of possible conformations, identifying low-energy (and thus, more probable) structures. MD simulations in different solvents (e.g., water, organic solvents) would further reveal the dynamic equilibrium between these conformers and the influence of the environment on the molecule's preferred shape. The presence of the N-terminal Fmoc group and the long aliphatic chain suggests a molecule with distinct hydrophobic (Fmoc, hexanoic chain) and potentially hydrophilic/charged (carboxylic acid, dimethylamino group) regions, leading to complex amphiphilic behavior.

A hallmark of Fmoc-protected amino acids is their capacity for spontaneous self-assembly into ordered nanostructures, such as fibrils, ribbons, and hydrogels. MD simulations are particularly well-suited to investigate the molecular driving forces behind these phenomena. nih.govrsc.org

Based on extensive simulations of other Fmoc-amino acids, the self-assembly of Fmoc-Lys(Me2)-OH is predicted to be a hierarchical process primarily driven by specific non-covalent interactions. rsc.orgresearchgate.net Coarse-grained MD simulations, which simplify atomic representations to study larger systems over longer timescales, have been effective in elucidating these mechanisms for similar molecules. rsc.org

The key interactions governing the self-assembly process, as determined from studies on analogous systems, are summarized below.

Interaction TypeParticipating GroupsPredicted Role in Self-AssemblySupporting Evidence from Analogous Systems
π-π StackingFluorenyl (Fmoc) groupsPrimary driving force; initiates and stabilizes the core of the assembly.Simulations of Fmoc-Alanine and Fmoc-Diphenylalanine show that the stacking of Fmoc rings is the dominant factor in fibril formation. nih.govrsc.orgresearchgate.net
Hydrophobic InteractionsHexanoic acid aliphatic chainContributes to the stability of the assembly by minimizing contact with aqueous environments.Studies on Fmoc-protected aliphatic amino acids demonstrate the contribution of aliphatic hydrophobicity to the overall assembly process. rsc.org
Hydrogen BondingCarboxylic acid groups, Amide N-H and C=OSecondary, directional interactions that provide specificity and order to the final nanostructure.While less critical than π-π stacking, hydrogen bonding is observed in simulations and contributes to the stability of the assembled structures. nih.gov
Electrostatic InteractionsTerminal dimethylamino group (potentially protonated), Carboxylate groupModulates the assembly process, highly dependent on pH. Repulsion or attraction can influence morphology.pH-dependent studies on other Fmoc-amino acids indicate that electrostatics are important to the assembly process. rsc.org

Simulations would likely show that in an aqueous environment, Fmoc-Lys(Me2)-OH molecules initially aggregate via hydrophobic collapse, driven by the Fmoc groups. These groups then arrange into ordered π-stacked arrays, forming the core of a nanofibril. The flexible, dimethylated side chains would decorate the exterior of this hydrophobic core, interacting with the solvent and neighboring fibrils.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity and spectroscopic characteristics. mdpi.comsemanticscholar.org For this compound, DFT calculations (commonly using functionals like B3LYP with a basis set such as 6-31G(d,p)) would be performed on its optimized geometry to determine a range of molecular descriptors. mdpi.com

These calculations would reveal the distribution of electrons within the molecule and identify the regions most susceptible to chemical reaction.

Calculated ParameterDescriptionPredicted Significance for Fmoc-Lys(Me2)-OH
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.The electron-rich Fmoc group and the dimethylamino group would likely result in a relatively high HOMO energy, indicating a propensity to act as an electron donor in reactions.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.The delocalized π-system of the Fmoc group would be the primary location of the LUMO, making it the likely site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO. A smaller gap indicates higher chemical reactivity.The extended conjugation of the Fmoc group would be expected to result in a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity.
Dipole MomentA measure of the overall polarity of the molecule.A significant dipole moment is expected due to the polar carboxyl, amide, and dimethylamino groups, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)A 3D map of charge distribution, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.The MEP would highlight the negative potential around the carboxyl oxygen atoms and the positive potential near the amide proton and the protonated dimethylamino group (at low pH).
Global Reactivity DescriptorsParameters like electronegativity, chemical hardness, and electrophilicity, derived from HOMO/LUMO energies.These indices would quantitatively predict the molecule's overall reactivity profile, classifying it as a hard or soft acid/base and predicting its tendency to participate in charge-transfer interactions. frontiersin.org

The results of these quantum calculations are crucial for rationalizing the molecule's behavior in chemical reactions and for understanding the nature of the non-covalent forces, such as π-π stacking and electrostatic interactions, that govern its self-assembly and binding to other molecules.

Prediction of Interaction Mechanisms with Biological or Material Interfaces

Computational methods can predict how a molecule like this compound will interact with complex environments such as biological membranes or material surfaces.

Interaction with Biological Interfaces (e.g., Lipid Bilayers): Atomistic MD simulations are a primary tool for studying peptide and amino acid interactions with cell membranes. nih.govresearchgate.net For Fmoc-Lys(Me2)-OH, simulations would likely predict an interaction mechanism governed by its amphiphilic character.

Initial Adsorption: The molecule would approach the lipid bilayer from the aqueous phase and initially adsorb onto the surface.

Hydrophobic Anchoring: The large, hydrophobic Fmoc group would insert into the upper acyl chain region of the lipid bilayer, acting as a membrane anchor to minimize its contact with water. escholarship.org

Side Chain Interaction: The flexible hexanoic acid chain would reside in the dynamic lipid headgroup region. The terminal dimethylamino group's interaction would be pH-dependent. In its neutral form, it would be situated in the upper acyl chain region. If protonated (at physiological pH), it would form electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) groups of the lipid headgroups. nih.govescholarship.org

These simulations can calculate the potential of mean force (PMF), which describes the free energy change as the molecule penetrates the membrane, revealing the most energetically favorable position and the energy barrier to translocation. nih.gov

Interaction with Material Interfaces: The interaction with inorganic or polymeric material surfaces can also be modeled. For instance, docking studies and MD simulations could predict the binding of Fmoc-Lys(Me2)-OH to a surface like graphite (B72142) or a functionalized polymer. The π-system of the Fmoc group would be expected to form strong π-π stacking interactions with graphitic surfaces. On polar surfaces, the carboxyl and dimethylamino groups would likely dominate the interaction through hydrogen bonding or electrostatic forces. These predictive models are essential in materials science for designing novel hybrid materials and functional surface coatings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-FmocNH-6-(dimethylamino)hexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (i) introducing the dimethylamino group at the 6-position of hexanoic acid and (ii) Fmoc protection of the α-amino group. For the dimethylamino modification, 6-aminohexanoic acid is treated with formaldehyde in formic acid under reflux to yield 6-(dimethylamino)hexanoic acid via Eschweiler-Clarke methylation . Subsequent Fmoc protection is achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., dioxane/water with NaHCO₃) to ensure selective protection of the α-amino group without side reactions . Optimizing stoichiometry (e.g., 1.2 equivalents of Fmoc-Cl) and reaction time (2–4 hours) is critical to maximize yield (>75%) and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry (S-configuration) and integrity of the Fmoc and dimethylamino groups. The α-proton adjacent to the Fmoc-protected amine appears as a doublet at δ 4.2–4.5 ppm, while dimethylamino protons resonate as a singlet at δ 2.2–2.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and detects impurities. For example, a discrepancy of ±0.5 Da may indicate incomplete methylation or Fmoc deprotection .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) monitors purity (>95%) and identifies byproducts like des-methyl analogs .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc group serves as a temporary protecting group for the α-amine during SPPS. The dimethylamino side chain remains inert under standard Fmoc deprotection conditions (20% piperidine in DMF), enabling its incorporation into peptides requiring cationic or hydrophilic residues. Post-synthesis, the Fmoc group is cleaved with piperidine, while the dimethylamino group remains intact, contributing to peptide solubility and bioactivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is ensured by starting with (S)-configured precursors (e.g., (S)-2-aminohexanoic acid) and employing chiral auxiliaries or catalysts. For example, asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% enantiomeric excess (ee) in the amination step . Chiral HPLC (e.g., Chirobiotic T column) with polar organic mobile phases (MeOH:acetic acid:triethylamine) verifies ee .

Q. What experimental strategies mitigate side reactions during Fmoc protection?

  • Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Using anhydrous conditions and controlled temperatures (0–4°C during Fmoc-Cl addition).
  • Adding Fmoc-Cl dropwise to avoid localized excess.
  • Quenching unreacted Fmoc-Cl with glycine post-reaction to prevent residual reactivity .

Q. How do researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or stereochemical variability. For example, unexpected peaks in ¹H NMR may result from incomplete deuterium exchange (D₂O shake) or tautomerism in the dimethylamino group. Cross-validation with 2D NMR (COSY, HSQC) and spiking with authentic samples resolves ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies show degradation occurs via two pathways: (i) Fmoc cleavage under acidic conditions (pH < 4) and (ii) dimethylamino oxidation under prolonged light exposure. Optimal storage is at –20°C in inert, amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 4 weeks) confirms >90% purity retention .

Q. How can metabolic engineering insights from hexanoic acid biosynthesis inform the design of analogs?

  • Methodological Answer : Studies on Clostridium sp. JS66 demonstrate that thiolase overexpression enhances hexanoic acid chain elongation . While this pathway produces unmodified hexanoic acid, it inspires enzymatic strategies to introduce dimethylamino groups via engineered aminotransferases or N-methyltransferases, enabling greener synthesis routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.